Cas no 1343467-74-2 (methyl 2-amino-4-methylheptanoate)

methyl 2-amino-4-methylheptanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-4-methylheptanoate
- EN300-1298886
- 1343467-74-2
- AKOS013465548
- CS-0296957
-
- Inchi: 1S/C9H19NO2/c1-4-5-7(2)6-8(10)9(11)12-3/h7-8H,4-6,10H2,1-3H3
- InChI Key: XHFBFTVIJHSHTJ-UHFFFAOYSA-N
- SMILES: O(C)C(C(CC(C)CCC)N)=O
Computed Properties
- Exact Mass: 173.141578849g/mol
- Monoisotopic Mass: 173.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 52.3Ų
methyl 2-amino-4-methylheptanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1298886-10000mg |
methyl 2-amino-4-methylheptanoate |
1343467-74-2 | 10000mg |
$3683.0 | 2023-09-30 | ||
Enamine | EN300-1298886-100mg |
methyl 2-amino-4-methylheptanoate |
1343467-74-2 | 100mg |
$755.0 | 2023-09-30 | ||
Enamine | EN300-1298886-1000mg |
methyl 2-amino-4-methylheptanoate |
1343467-74-2 | 1000mg |
$857.0 | 2023-09-30 | ||
Enamine | EN300-1298886-2500mg |
methyl 2-amino-4-methylheptanoate |
1343467-74-2 | 2500mg |
$1680.0 | 2023-09-30 | ||
Enamine | EN300-1298886-5000mg |
methyl 2-amino-4-methylheptanoate |
1343467-74-2 | 5000mg |
$2485.0 | 2023-09-30 | ||
Enamine | EN300-1298886-250mg |
methyl 2-amino-4-methylheptanoate |
1343467-74-2 | 250mg |
$789.0 | 2023-09-30 | ||
Enamine | EN300-1298886-500mg |
methyl 2-amino-4-methylheptanoate |
1343467-74-2 | 500mg |
$823.0 | 2023-09-30 | ||
Enamine | EN300-1298886-1.0g |
methyl 2-amino-4-methylheptanoate |
1343467-74-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1298886-50mg |
methyl 2-amino-4-methylheptanoate |
1343467-74-2 | 50mg |
$719.0 | 2023-09-30 |
methyl 2-amino-4-methylheptanoate Related Literature
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1. Water
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
Additional information on methyl 2-amino-4-methylheptanoate
Introduction to Methyl 2-Amino-4-Methylheptanoate (CAS No. 1343467-74-2)
Methyl 2-amino-4-methylheptanoate (CAS No. 1343467-74-2) is a versatile organic compound with significant applications in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound is characterized by its unique structure, which combines an amino group and a methyl ester functionality, making it highly reactive and suitable for a wide range of chemical transformations.
The synthesis of methyl 2-amino-4-methylheptanoate involves multi-step processes that typically include the formation of the amino acid precursor followed by esterification to yield the final product. Recent advancements in catalytic technologies have enabled more efficient and environmentally friendly methods for its production, aligning with the growing demand for sustainable chemical manufacturing practices.
In terms of applications, methyl 2-amino-4-methylheptanoate has been extensively studied for its potential in drug delivery systems due to its ability to enhance bioavailability and reduce side effects. For instance, researchers have explored its use as a carrier for poorly water-soluble drugs, leveraging its amphiphilic properties to form self-assembled nanoparticles.
Beyond pharmaceuticals, this compound has shown promise in the agrochemical sector as a component in herbicides and pesticides. Its ability to interact with specific enzymes involved in plant metabolism makes it a valuable tool in crop protection strategies.
Recent studies have also highlighted the potential of methyl 2-amino-4-methylheptanoate in biotechnological applications, such as enzyme inhibition and metabolic engineering. By targeting specific biochemical pathways, this compound can be used to modulate cellular processes, offering new avenues for disease treatment and industrial bioprocessing.
The environmental impact of methyl 2-amino-4-methylheptanoate has been a focal point of recent research efforts. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, reducing its persistence in the environment and mitigating potential ecological risks.
In conclusion, methyl 2-amino-4-methylheptanoate (CAS No. 1343467-74-2) stands out as a multifaceted compound with diverse applications across various industries. Its unique chemical properties and adaptability make it a valuable asset in both academic research and industrial settings.
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